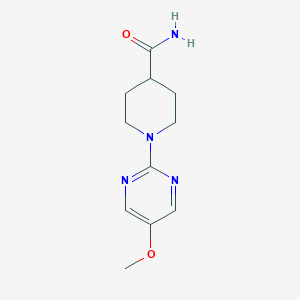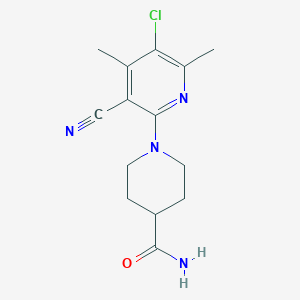![molecular formula C15H15NO3S2 B6459854 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide CAS No. 2549133-29-9](/img/structure/B6459854.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide, also known as N-MSPT, is a synthetic compound that has been studied for its potential applications in various scientific research fields. N-MSPT is a derivative of benzamide, which is a common organic compound used in the synthesis of various organic molecules. N-MSPT has been studied for its potential use in organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been studied for its potential use in various scientific research fields. It has been used as a reagent for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent for the synthesis of peptide and peptidomimetic molecules. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been studied for its potential use in drug discovery, as it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Wirkmechanismus
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs. It is thought to do so by binding to the active sites of these enzymes, thus preventing them from catalyzing the reactions necessary for the metabolism of drugs. This inhibition of enzyme activity can lead to increased concentrations of drugs in the body, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as discussed above. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has been found to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of certain conditions. N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has also been found to have antioxidant and cytoprotective effects, which can be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has low solubility in water, which makes it suitable for use in aqueous solutions. However, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide also has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify after synthesis. In addition, it can be difficult to control the reaction conditions when synthesizing N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide, which can lead to the formation of impurities.
Zukünftige Richtungen
There are a number of possible future directions for the use of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide. It could be used in the development of new drugs, as it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs. It could also be used in the development of new peptide and peptidomimetic molecules, as it has been used as a reagent for the synthesis of such molecules. In addition, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide could be studied further for its potential use in the treatment of various diseases, as it has been found to have anti-inflammatory and analgesic effects, as well as antioxidant and cytoprotective effects. Finally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide could be studied for its potential use in the synthesis of other organic molecules, such as pharmaceuticals, agrochemicals, and fragrances.
Synthesemethoden
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide can be synthesized by a number of methods. The most common method is the reaction of 3-methanesulfonylprop-2-en-1-yl chloride with 4-(thiophen-3-yl)benzamide in the presence of a base such as sodium hydroxide. This reaction produces N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide as the primary product. Other methods for synthesizing N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide include the reaction of 4-(thiophen-3-yl)benzamide with 3-methanesulfonylprop-2-en-1-yl bromide in the presence of a base, and the reaction of 4-(thiophen-3-yl)benzamide with 3-methanesulfonylprop-2-en-1-yl iodide in the presence of a base.
Eigenschaften
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-21(18,19)10-2-8-16-15(17)13-5-3-12(4-6-13)14-7-9-20-11-14/h2-7,9-11H,8H2,1H3,(H,16,17)/b10-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFFUCJAMSEMI-WTDSWWLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)



![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)
![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)
